molecular formula C11H12N2O2S2 B8679740 2-Morpholinosulphinyl-benzothiazole

2-Morpholinosulphinyl-benzothiazole

Cat. No.: B8679740
M. Wt: 268.4 g/mol
InChI Key: MCTIZEZRDXMXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinosulphinyl-benzothiazole (CAS: 102-77-2), also known as N-Oxydiethylene-2-benzothiazolesulfenamide or 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine, is a sulfur-containing benzothiazole derivative widely used as a delayed-action vulcanization accelerator in rubber manufacturing . Its molecular formula is C₁₁H₁₂N₂OS₂, with a molecular weight of 252.35 g/mol . Structurally, it features a benzothiazole core linked to a morpholine moiety via a sulfenamide (-S-N-) bond, which enhances its thermal stability and controlled reactivity during rubber curing .

The compound is synthesized through the oxidative coupling of 2-mercaptobenzothiazole (MBT) with morpholine, yielding a product with a melting point of 81–86°C (reported variably across sources) and a density of 1.34 kg/L . It is insoluble in water but soluble in oxygenated and aromatic solvents, making it suitable for industrial rubber processing .

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfinyl)morpholine

InChI

InChI=1S/C11H12N2O2S2/c14-17(13-5-7-15-8-6-13)11-12-9-3-1-2-4-10(9)16-11/h1-4H,5-8H2

InChI Key

MCTIZEZRDXMXKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Morpholinosulphinyl-benzothiazole and analogous benzothiazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Reactivity/Solubility
2-Morpholinosulphinyl-benzothiazole C₁₁H₁₂N₂OS₂ 252.35 81–86 Vulcanization accelerator for rubber Insoluble in water; soluble in organics
2-(4-Morpholinyldithio)benzothiazole C₁₁H₁₂N₂OS₂ 252.35 Not reported Disulfide-based accelerator Likely lower thermal stability
2-Aminobenzothiazole C₇H₆N₂S 150.20 132–135 Intermediate in pharmaceuticals/agrochemicals Limited solubility in water
2-Mercaptobenzothiazole (MBT) C₇H₅NS₂ 167.25 177–181 Primary vulcanization accelerator Water-insoluble; soluble in alkali

Key Findings:

Structural Variations: Sulfenamide vs. Disulfide: Unlike 2-(4-Morpholinyldithio)benzothiazole (a disulfide with an S-S bond) , 2-Morpholinosulphinyl-benzothiazole’s sulfenamide group (-S-N-) provides delayed action, reducing premature crosslinking during rubber processing . Amino vs. Sulfenamide: 2-Aminobenzothiazole lacks the sulfur-based functional groups critical for vulcanization, limiting its use to non-rubber applications like drug synthesis .

Performance in Vulcanization: Compared to MBT, 2-Morpholinosulphinyl-benzothiazole offers superior scorch safety (delayed onset of curing) and higher activation temperatures, making it ideal for complex rubber products like tires .

Thermal and Solubility Properties :

  • The morpholine group enhances solubility in organic solvents compared to MBT, facilitating homogeneous mixing in rubber compounds .
  • Discrepancies in melting points (81°C vs. 86°C) may reflect differences in sample purity or polymorphic forms .

Industrial and Commercial Relevance

Under trade names like Morfax and Sulfenax MOR, this compound is favored in high-performance rubber formulations . Its delayed-action mechanism contrasts with faster accelerators like MBT, allowing manufacturers to optimize curing cycles for energy efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.